PhloxinBForMicroscopy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phloxine B is a synthetic red dye belonging to the xanthene family, commonly used in microscopy for staining purposes28 and is approved by the Food and Drug Administration for use in foods, drugs, and cosmetics . Phloxine B is particularly valued for its ability to differentiate between live and dead cells, making it a versatile tool in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phloxine B is synthesized through the bromination of fluoresceinThis compound is then further chlorinated to produce Phloxine B .
Industrial Production Methods
In industrial settings, Phloxine B is produced by reacting fluorescein with bromine and chlorine in the presence of a suitable solvent. The reaction conditions are carefully controlled to ensure the correct substitution pattern and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Phloxine B undergoes several types of chemical reactions, including:
Oxidation: Phloxine B can be oxidized to form various degradation products.
Reduction: The dye can be reduced under specific conditions, altering its color and fluorescence properties.
Substitution: Halogen atoms in Phloxine B can be substituted with other functional groups, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce leuco dyes .
Scientific Research Applications
Phloxine B has a wide range of applications in scientific research:
Microscopy: Used as a stain to differentiate between live and dead cells in various organisms, including bacteria and yeast.
Biology: Employed in cell viability assays and to study cellular processes such as apoptosis and necrosis.
Medicine: Utilized in diagnostic procedures to identify bacterial infections and other pathological conditions.
Industry: Applied in the food and cosmetics industries as a color additive.
Mechanism of Action
Phloxine B exerts its effects through several mechanisms:
Binding to Cellular Components: The dye binds to cellular components, particularly those with positive charges, due to its negatively charged nature.
Generation of Reactive Oxygen Species: Upon exposure to light, Phloxine B generates reactive oxygen species, leading to oxidative damage in cells.
Membrane Permeability: In Gram-negative bacteria, the dye’s effectiveness is enhanced by increasing membrane permeability using agents like ethylenediaminetetraacetic acid.
Comparison with Similar Compounds
Phloxine B is part of the xanthene dye family, which includes other compounds such as eosin, erythrosine, and rose bengal . Compared to these dyes, Phloxine B is unique in its ability to differentiate between live and dead cells without the need for additional magnification . This makes it particularly useful in applications where quick and accurate cell viability assessment is required.
Similar Compounds
Eosin: Another xanthene dye used in histology and cytology for staining purposes.
Erythrosine: Commonly used in food coloring and as a stain in microscopy.
Rose Bengal: Employed in ophthalmology and as a diagnostic tool for liver function.
Phloxine B stands out due to its versatility and effectiveness in various scientific and industrial applications.
Properties
CAS No. |
18472-84-2 |
---|---|
Molecular Formula |
C5H8ClN3S |
Molecular Weight |
0 |
Synonyms |
PhloxinBForMicroscopy |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.